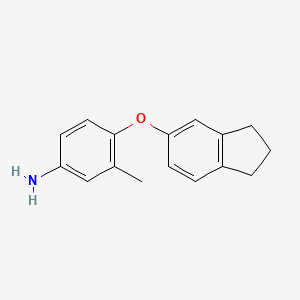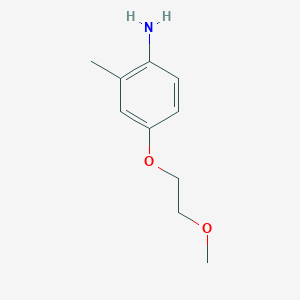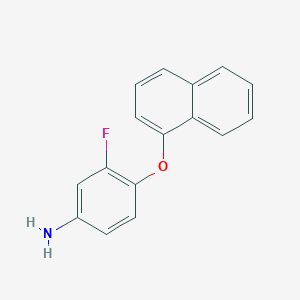
3-Fluoro-4-(1-naphthyloxy)aniline
説明
3-Fluoro-4-(1-naphthyloxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C16H12FNO and a molecular weight of 253.27 .
Synthesis Analysis
The synthesis of anilines like this compound can involve various methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of diarylamine with Grignard reagents .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.27 . Other properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Reactivity Studies
- The synthesis and mechanism of fluorine substitution on redox reactivity and NMR properties of fluoro-substituted anilino-naphthoquinones, including 3-Fluoro-4-(1-naphthyloxy)aniline, were explored by Leyva et al. (2015). They focused on the influence of various catalysts in the reaction and the impact of fluorine substitution on the properties of the synthesized compounds (Leyva et al., 2015).
- Another study by Leyva et al. (2015) involved the synthesis of novel fluoroanilino derivatives of 1,4-naphthoquinone. This work highlighted the electron-withdrawing effect of fluoro-substituents and their influence on the chemical properties of the derivatives (Leyva et al., 2015).
Detection and Sensing Applications
- Fan et al. (2016) developed a fluorescent film for aniline vapor detection using derivatization of naphthalene diimide, which could be related to the study of this compound. This film showed sensitivity and selectivity to aniline vapor, indicating potential applications in chemical sensing (Fan et al., 2016).
Structural and Spectroscopic Analysis
- A theoretical study by Aziz et al. (2018) on the structural and spectroscopic properties of various aniline derivatives, including fluoro-anilines, provides insights into the characteristics of this compound. This research utilized computational methods to predict the spectroscopic properties of these compounds (Aziz et al., 2018).
Biological and Environmental Interactions
- Rietjens et al. (1990) investigated the biodehalogenation pathways of fluorinated anilines. Although not specific to this compound, this study provides a broader understanding of how fluorinated aniline derivatives might interact in biological systems (Rietjens et al., 1990).
Electrochemical Applications
- Cihaner and Önal (2002) researched the electrochemical behavior and polymerization of fluoro-substituted anilines. This study can shed light on the electrochemical properties and potential applications of this compound in materials science and electrochemistry (Cihaner & Önal, 2002).
Safety and Hazards
While specific safety and hazard information for 3-Fluoro-4-(1-naphthyloxy)aniline was not found, general safety measures for handling anilines include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Relevant Papers One relevant paper is "Docking and quantitative structure–activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors" . This paper discusses the docking of similar compounds to this compound and their potential as c-Met kinase inhibitors .
特性
IUPAC Name |
3-fluoro-4-naphthalen-1-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-10-12(18)8-9-16(14)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVLCLKNBNZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270644 | |
| Record name | 3-Fluoro-4-(1-naphthalenyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946699-27-0 | |
| Record name | 3-Fluoro-4-(1-naphthalenyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(1-naphthalenyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)
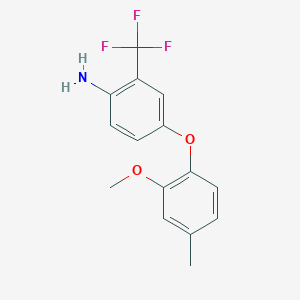
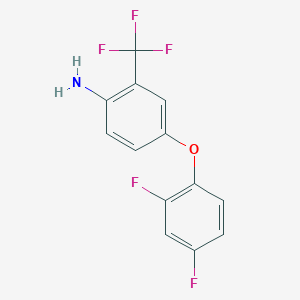
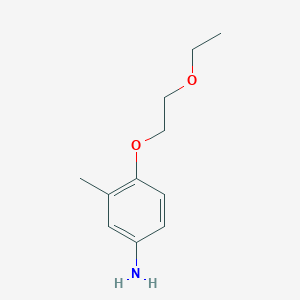

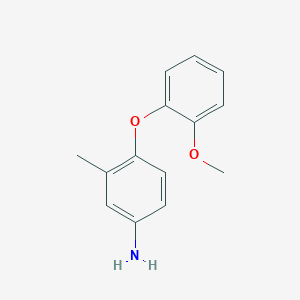
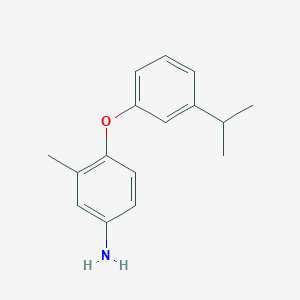

![4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3171819.png)
